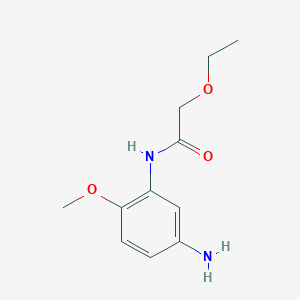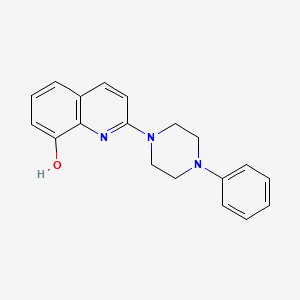
8-ヒドロキシ-2-(4-フェニルピペラジン-1-イル)キノリン
説明
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is a chemical compound with the molecular formula C19H19N3O It is known for its unique structure, which combines a quinoline moiety with a phenylpiperazine group
科学的研究の応用
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
作用機序
Target of Action
The primary target of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is carbon steel (CS), where it acts as a corrosion inhibitor . It has also been suggested that similar compounds may have activity against cholinesterase enzymes .
Mode of Action
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol interacts with its target by physisorption on the steel surface . This interaction results in the formation of a protective film on the CS surface, which inhibits corrosion .
Biochemical Pathways
It’s known that the compound functions as a mixed type inhibitor with a predominance cathodic effect .
Pharmacokinetics
It’s known that the inhibition efficiency of the compound increases with increasing inhibitor concentration and decreases with increasing temperature .
Result of Action
The primary result of the action of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is the inhibition of corrosion in carbon steel. The compound forms a protective film on the CS surface, which significantly reduces corrosion .
Action Environment
The action of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is influenced by environmental factors such as temperature and concentration. The compound’s inhibition efficiency increases with increasing inhibitor concentration and decreases with increasing temperature .
生化学分析
Biochemical Properties
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby influencing the cellular redox state . Additionally, 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol can form complexes with metal ions, which may further modulate its biochemical activity .
Cellular Effects
The effects of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol on cellular processes are diverse and depend on the cell type and context. In some studies, this compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol has been reported to affect the expression of genes involved in antioxidant defense mechanisms .
Molecular Mechanism
At the molecular level, 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby altering their activity . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol can influence gene expression by interacting with DNA or RNA, as well as with transcription factors .
Temporal Effects in Laboratory Settings
The stability and effects of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol over time have been studied in various laboratory settings. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used . In some cases, prolonged exposure to 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
In animal models, the effects of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . The threshold for these effects can vary depending on the species and the specific experimental conditions used .
Metabolic Pathways
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense . This compound can interact with enzymes such as superoxide dismutase and catalase, influencing their activity and thereby modulating the cellular redox state . Additionally, 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol can affect the levels of various metabolites, including reactive oxygen species and antioxidants .
Transport and Distribution
The transport and distribution of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments . Its distribution within tissues can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . For instance, in the nucleus, 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol can interact with DNA and transcription factors, thereby influencing gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 1-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or piperazine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or piperazine derivatives.
Substitution: Formation of halogenated quinoline or piperazine derivatives.
類似化合物との比較
Similar Compounds
5-(4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol: Similar structure with a methyl group on the quinoline ring.
8-Hydroxyquinoline: Lacks the phenylpiperazine group but shares the quinoline core.
1-Phenylpiperazine: Lacks the quinoline moiety but shares the piperazine core.
Uniqueness
2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is unique due to its combined quinoline and phenylpiperazine structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
2-(4-phenylpiperazin-1-yl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-17-8-4-5-15-9-10-18(20-19(15)17)22-13-11-21(12-14-22)16-6-2-1-3-7-16/h1-10,23H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEBIHHGSQJBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279763 | |
| Record name | 2-(4-Phenyl-1-piperazinyl)-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941868-43-5 | |
| Record name | 2-(4-Phenyl-1-piperazinyl)-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941868-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Phenyl-1-piperazinyl)-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


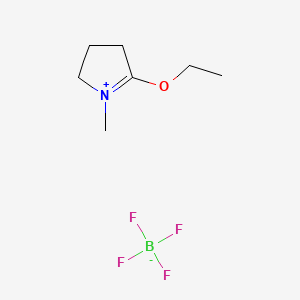
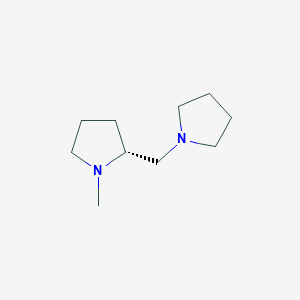





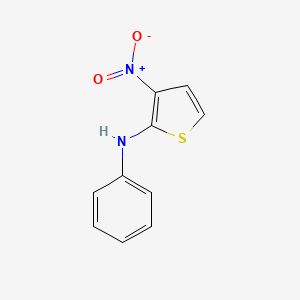

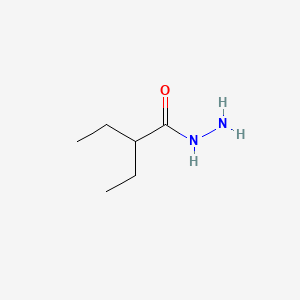
![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)
![N-[(2,6-difluorophenyl)methyl]cyclopropanamine](/img/structure/B1318111.png)
